molecular formula C16H18O2 B14751795 Butyl (naphthalen-2-yl)acetate CAS No. 2876-68-8

Butyl (naphthalen-2-yl)acetate

Cat. No.: B14751795
CAS No.: 2876-68-8
M. Wt: 242.31 g/mol
InChI Key: SSZNXCVWLPXRQU-UHFFFAOYSA-N
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Description

Butyl (naphthalen-2-yl)acetate: is an organic compound that belongs to the class of esters. It is formed by the esterification of butanol and naphthalen-2-ylacetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl (naphthalen-2-yl)acetate can be synthesized through the esterification reaction between butanol and naphthalen-2-ylacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The product is then purified through distillation to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl (naphthalen-2-yl)acetate can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form butyl (naphthalen-2-yl)ethanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents include sodium hydroxide and ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Naphthalen-2-ylacetic acid.

    Reduction: Butyl (naphthalen-2-yl)ethanol.

    Substitution: Various substituted naphthalen-2-ylacetates.

Scientific Research Applications

Chemistry: Butyl (naphthalen-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. It is also used as a solvent in chemical reactions due to its stability and low reactivity.

Biology: In biological research, this compound is used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in the study of membrane permeability and transport mechanisms.

Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable emulsions and its biocompatibility. It is also being investigated for its potential use in the formulation of topical medications.

Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant aroma. It is also used as a plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of butyl (naphthalen-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to form naphthalen-2-ylacetic acid and butanol. The naphthalen-2-ylacetic acid can then interact with various cellular pathways, including those involved in inflammation and cell signaling. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • Methyl (naphthalen-2-yl)acetate
  • Ethyl (naphthalen-2-yl)acetate
  • Propyl (naphthalen-2-yl)acetate

Comparison: Butyl (naphthalen-2-yl)acetate is unique among its similar compounds due to its longer alkyl chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and lower volatility compared to methyl and ethyl (naphthalen-2-yl)acetate. This makes it more suitable for applications where a less volatile compound is desired. Additionally, the longer alkyl chain can affect the compound’s solubility and interaction with other molecules, making it more versatile in certain chemical syntheses and industrial applications.

Properties

CAS No.

2876-68-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

butyl 2-naphthalen-2-ylacetate

InChI

InChI=1S/C16H18O2/c1-2-3-10-18-16(17)12-13-8-9-14-6-4-5-7-15(14)11-13/h4-9,11H,2-3,10,12H2,1H3

InChI Key

SSZNXCVWLPXRQU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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